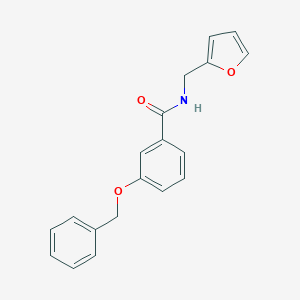

3-(benzyloxy)-N-(2-furylmethyl)benzamide

Description

3-(Benzyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 3-position of the benzene ring and a furylmethylamine substituent at the amide nitrogen. This compound is synthesized via amide coupling reactions, as demonstrated in studies using 3-(benzyloxy)benzoic acid derivatives and furylmethylamine in the presence of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its structural motif combines aromatic ether (benzyloxy) and heterocyclic (furan) components, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C19H17NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21) |

InChI Key |

WJYAHVCWVRZRGR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key analogs and their structural variations :

3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (Compound 4 in ):

- Substituents: Chlorine at the 5-position and a piperidine-containing side chain.

- Bioactivity: Induces calcium retention capacity (CRC) in HeLa cells, suggesting mitochondrial permeability transition pore (mPTP) inhibition .

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives (): Substituents: Chloro-azetidinone ring and variable phenyl groups. Synthesis: Achieved via conventional reflux (12 hours, 60°C) or ultrasonic irradiation (3–4 hours), with yields improving from 65–70% (reflux) to 85–90% (ultrasonication) .

Impact of substituents :

- Benzyloxy groups enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds .

- Heterocyclic side chains (e.g., furan, piperidine) improve binding to biological targets like sigma receptors or enzymes .

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase metabolic stability and receptor affinity .

Contrast with 3-(benzyloxy)-N-(2-furylmethyl)benzamide :

- The furylmethyl group in the target compound may enhance selectivity for microbial or inflammatory targets due to furan’s role in disrupting bacterial biofilms .

- Lack of electron-withdrawing groups (e.g., Cl, CF3) could reduce metabolic stability compared to analogs like 3-amino-N-(3-trifluoromethyl-phenyl)benzamide ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.